N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide
Description
N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide is a thiazolidinone derivative featuring a cyclopentyl substituent at the 3-position of the thiazolidinone core and an acetamide group linked to a meta-aminophenyl moiety. Thiazolidinones are heterocyclic compounds known for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
Molecular Formula |
C17H19N3O2S2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[3-[(3-cyclopentyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C17H19N3O2S2/c1-11(21)19-13-6-4-5-12(9-13)18-10-15-16(22)20(17(23)24-15)14-7-2-3-8-14/h4-6,9-10,14,22H,2-3,7-8H2,1H3,(H,19,21) |
InChI Key |
KGZPKDYIJCWXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)C3CCCC3)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives with α,β-Unsaturated Carbonyl Compounds
Principle : The thiazolidinone core is formed via Knoevenagel condensation between a thiourea precursor and an α,β-unsaturated diester or diketone.
Procedure :
-
Synthesis of 3-Aminoacetanilide :
-
Thiourea Formation :
-
Knoevenagel Cyclocondensation :
Key Data :
Hydrazone Cyclization with Thioglycolic Acid
Principle : The thiazolidinone ring is formed by cyclizing a hydrazone intermediate with thioglycolic acid.
Procedure :
-
Hydrazone Synthesis :
-
Cyclization with Thioglycolic Acid :
Key Data :
Reductive Amination of Thiazolidinone Intermediates
Principle : The acetamide-phenyl group is introduced via reductive amination of a preformed thiazolidinone.
Procedure :
-
Synthesis of 5-Formylthiazolidinone :
-
Reductive Amination :
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxidation | SeO₂, dioxane | 90°C, 4 h | 63% |
| Reductive amination | NaBH₃CN, methanol | RT, 24 h | 62% |
Comparative Analysis of Methods
Characterization and Validation
-
FT-IR :
-
¹H NMR :
-
X-ray Crystallography :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Thiazolidinone Core
The target compound’s 3-cyclopentyl group distinguishes it from analogues with aromatic or electron-withdrawing substituents:
- However, the cyclopentyl group in the target compound may reduce metabolic oxidation compared to the methoxy groups .
- 5-Benzylidene derivatives () : Substituted benzylidene groups (e.g., 4-chloro, 4-nitro) in these compounds modulate electronic effects and solubility. The cyclopentyl group in the target compound lacks aromaticity, which could decrease planarity and alter membrane permeability .
Acetamide Moieties and Bioactivity
Variations in the acetamide-linked phenyl group influence solubility and target affinity:
- N-(3-Trifluoromethylphenyl) acetamide (): The CF₃ group enhances lipophilicity and metabolic stability via electron-withdrawing effects. In contrast, the target compound’s 3-aminophenyl group may facilitate hydrogen bonding with polar residues in enzymatic targets .
- N-(2-Hydroxyphenyl) and N-(3-Hydroxyphenyl) analogues (Evidences 9–10): Hydroxyl groups improve aqueous solubility but may increase susceptibility to glucuronidation. The target compound’s unsubstituted aminophenyl group balances lipophilicity and hydrogen-bonding capacity .
Physical and Spectroscopic Properties
Key data comparisons are summarized below:
- Melting Points : The trimethoxybenzylidene derivative () has a moderate melting point (160–161°C), suggesting crystalline stability. The target compound’s cyclopentyl group may lower melting points due to reduced symmetry .
- Spectroscopy: The NH proton in appears at δ 9.89, indicating strong deshielding. The target compound’s amino group would likely show distinct NH signals in the δ 5–7 range.
Biological Activity
N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of the cyclopentyl group and thiazolidinone moiety contributes to its unique pharmacological profile.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.
The mechanisms underlying the anticancer activity of this compound are thought to involve:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
- Inhibition of Proliferation : It interferes with cell cycle progression, particularly at the G1/S checkpoint.
- Oxidative Stress : The compound generates reactive oxygen species (ROS), contributing to cellular damage in cancer cells.
Antioxidant Activity
In addition to its anticancer properties, this compound has shown promising antioxidant activity. Studies have reported its ability to scavenge free radicals and reduce oxidative stress markers in cellular models.
Table 2: Antioxidant Activity Assays
| Assay Type | Result (IC50 µM) |
|---|---|
| DPPH Scavenging | 25.0 |
| ABTS Scavenging | 20.0 |
| FRAP Assay | 18.0 |
These findings indicate that the compound could have protective effects against oxidative damage in various biological systems.
Study 1: Cytotoxicity Evaluation in HepG2 Cells
A recent study evaluated the cytotoxic effects of this compound on HepG2 cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis as evidenced by increased Annexin V staining.
Study 2: Antioxidant Effects in Neuroprotective Models
Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. Results indicated that pre-treatment with this compound significantly reduced neuronal death and improved cell survival rates compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
